trans-1,2-Cyclohexanediol
Overview
Description
trans-Cyclohexane-1,2-diol: is an organic compound with the molecular formula C6H12O2. It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a cyclohexane ring in a trans configuration. This compound is a metabolite of cyclohexene oxide and other related compounds . It is known for its stereospecific properties and is used in various chemical and industrial applications.
Mechanism of Action
Trans-1,2-Cyclohexanediol, also known as trans-Cyclohexane-1,2-diol, is a chemical compound with the molecular formula C6H12O2 . This article will explore its mechanism of action, including its primary targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
This compound has been found to have a synergistic retardation effect on the percutaneous absorption and penetration of metronidazole (MTZ) . This suggests that one of its primary targets could be the skin barrier, where it may interact with other compounds to modulate their absorption and penetration.
Mode of Action
It is known that the compound can form an energetically unrivalled s4-symmetric heterochiral dimer . This formation could potentially influence its interaction with its targets and any resulting changes.
Biochemical Pathways
The enzymatic oxidation of 1,2-cyclohexanediol by Gluconobacter oxydans (ATCC 621) has been investigated . At low pH, membrane-bound enzymes were active, and at high pH, NAD-dependent, soluble enzymes showed activity . This suggests that this compound may be involved in enzymatic oxidation pathways.
Pharmacokinetics
Its ability to retard the percutaneous absorption and penetration of metronidazole (mtz) suggests that it may have significant interactions with biological membranes .
Result of Action
The result of this compound’s action is a modulation of the absorption and penetration of other compounds, such as metronidazole (MTZ) . This could potentially lead to changes in the efficacy of these compounds.
Action Environment
The action of this compound may be influenced by environmental factors such as pH. For example, the activity of enzymes involved in its oxidation by Gluconobacter oxydans (ATCC 621) was found to be pH-dependent .
Biochemical Analysis
Biochemical Properties
Trans-1,2-Cyclohexanediol has been shown to interact with certain enzymes and proteins. For instance, it has been reported that the enzymatic oxidation of 1,2-cyclohexanediol and related substrates by Gluconobacter oxydans was investigated . At low pH, membrane-bound enzymes were active and at high pH, NAD-dependent, soluble enzymes showed activity .
Cellular Effects
It is known that the compound can be metabolized by cells, indicating that it can enter cells and potentially interact with cellular components .
Molecular Mechanism
It has been shown to form an energetically unrivalled S4-symmetric heterochiral dimer in close analogy to 1,2-ethanediol . This suggests that it may interact with other molecules in a specific orientation, which could influence its biological activity.
Temporal Effects in Laboratory Settings
It is known that the compound can be stably stored under standard conditions .
Dosage Effects in Animal Models
There is limited information available on the dosage effects of this compound in animal models. One study reported that intravenous administration of this compound at 4 mg/kg followed by continuous infusion at 0.1 mg·kg −1 ·min −1 had no effects on the ECG parameters, the type, incidence, and onset time of digoxin-induced arrhythmias or the metabolism of digoxin in dogs with congestive heart failure .
Metabolic Pathways
This compound is a metabolite of cyclohexene oxide and other such compounds
Preparation Methods
Synthetic Routes and Reaction Conditions:
From Cyclohexene: One common method involves the reaction of cyclohexene with hydrogen peroxide in the presence of a catalyst such as sodium tungstate or ammonium paratungstate, along with phosphoric or pyrophosphoric acid and a quaternary ammonium salt.
From Cyclohexene Oxide: Another method involves the stereospecific synthesis from cyclohexene oxide.
Industrial Production Methods: Industrial production often follows similar synthetic routes but on a larger scale, ensuring high yield and purity. The use of efficient catalysts and optimized reaction conditions is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-Cyclohexane-1,2-diol can undergo oxidation reactions to form various products, including cyclohexanone and cyclohexanedione.
Reduction: It can be reduced to form cyclohexanol.
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products:
Oxidation: Cyclohexanone, cyclohexanedione.
Reduction: Cyclohexanol.
Substitution: Various substituted cyclohexane derivatives.
Scientific Research Applications
Chemistry:
- Used as an intermediate in organic synthesis.
- Employed in the study of stereochemistry and reaction mechanisms.
Biology:
- Investigated for its role as a metabolite in biological systems.
- Studied for its potential effects on cellular processes.
Medicine:
- Explored for its potential therapeutic applications.
- Used in the synthesis of pharmaceutical compounds.
Industry:
- Utilized in the production of polymers and resins.
- Applied in the manufacture of specialty chemicals.
Comparison with Similar Compounds
cis-Cyclohexane-1,2-diol: Similar structure but with cis configuration.
Cyclohexane-1,2-dione: Contains two carbonyl groups instead of hydroxyl groups.
Cyclohexanol: Contains a single hydroxyl group.
Uniqueness:
- The trans configuration of the hydroxyl groups in trans-cyclohexane-1,2-diol imparts unique stereochemical properties.
- It exhibits different reactivity and physical properties compared to its cis isomer and other related compounds.
By understanding the unique properties and applications of trans-cyclohexane-1,2-diol, researchers and industry professionals can leverage its potential in various fields.
Properties
IUPAC Name |
(1R,2R)-cyclohexane-1,2-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c7-5-3-1-2-4-6(5)8/h5-8H,1-4H2/t5-,6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFURGBBHAOXLIO-PHDIDXHHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7075347 | |
Record name | 1,2-trans-Cyclohexanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7075347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White or cream crystalline powder; [Alfa Aesar MSDS] | |
Record name | trans-1,2-Cyclohexanediol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/21631 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Vapor Pressure |
0.01 [mmHg] | |
Record name | trans-1,2-Cyclohexanediol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/21631 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
1460-57-7, 1072-86-2 | |
Record name | trans-1,2-Cyclohexanediol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1460-57-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Cyclohexanediol, trans- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001460577 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Cyclohexanediol, (1R-trans)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001072862 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-trans-Cyclohexanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7075347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | trans-cyclohexane-1,2-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.506 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,2-CYCLOHEXANEDIOL, TRANS- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/89G7G95Z1Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 1,2-CYCLOHEXANEDIOL, (1R-TRANS)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8W5CKZ32GP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
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